molecular formula C12H10Cl2N2O3S B2850157 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide CAS No. 433946-95-3

3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B2850157
CAS No.: 433946-95-3
M. Wt: 333.18
InChI Key: YUIBHBARIXTCSZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Chlorination: The aromatic ring is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

    Methoxylation: Finally, the methoxy group is introduced using a methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-2-methoxybenzenesulfonamide: Lacks the pyridinyl group.

    2-Methoxy-N-pyridin-3-ylbenzenesulfonamide: Lacks the dichloro substitution.

    3,4-Dichloro-N-pyridin-3-ylbenzenesulfonamide: Lacks the methoxy group.

Uniqueness

3,4-Dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both dichloro and methoxy groups, along with the pyridinyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3S/c1-19-12-10(5-4-9(13)11(12)14)20(17,18)16-8-3-2-6-15-7-8/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIBHBARIXTCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332960
Record name 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433946-95-3
Record name 3,4-dichloro-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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